molecular formula C19H21N5O B2719218 1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 2097892-24-3

1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea

Cat. No.: B2719218
CAS No.: 2097892-24-3
M. Wt: 335.411
InChI Key: YEKNLCOJVXSPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea is a compound that has garnered interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure that combines a phenylethyl group, a pyridinyl group, and a pyrazolyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multi-step reactions. One common method includes the reaction of 2-phenylethylamine with isocyanates to form the urea linkage. The pyrazolyl and pyridinyl groups can be introduced through cyclization reactions involving appropriate precursors such as hydrazines and aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit microbial growth by interfering with essential enzymes in the pathogen .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

1-(2-phenylethyl)-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c25-19(21-10-8-16-5-2-1-3-6-16)22-11-12-24-15-18(14-23-24)17-7-4-9-20-13-17/h1-7,9,13-15H,8,10-12H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKNLCOJVXSPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.